molecular formula C8H15BrO2 B13969213 Ethyl 4-bromo-2-ethylbutanoate

Ethyl 4-bromo-2-ethylbutanoate

Katalognummer: B13969213
Molekulargewicht: 223.11 g/mol
InChI-Schlüssel: OWDKDAYLUVPEFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-bromo-2-ethylbutanoate is an organic compound with the molecular formula C8H15BrO2. It is a colorless to pale yellow liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity due to the presence of both ester and bromine functional groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl 4-bromo-2-ethylbutanoate can be synthesized through the bromination of ethyl 2-ethylbutanoate. The reaction typically involves the use of bromine in the presence of a solvent such as carbon tetrachloride. The reaction is carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where ethyl 2-ethylbutanoate is treated with bromine. The reaction is monitored to ensure the desired product is obtained with high purity. The product is then purified through distillation or other separation techniques.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction Reactions: The ester group in this compound can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in acidic or neutral medium.

Major Products Formed:

    Substitution: Ethyl 2-ethylbutanoate derivatives.

    Reduction: Ethyl 4-hydroxy-2-ethylbutanoate.

    Oxidation: 4-bromo-2-ethylbutanoic acid.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-bromo-2-ethylbutanoate is used in various fields of scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions involving ester and bromine groups.

    Medicine: The compound is explored for its potential use in the development of pharmaceuticals.

    Industry: It is used in the production of agrochemicals, fragrances, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of ethyl 4-bromo-2-ethylbutanoate involves its reactivity due to the presence of both ester and bromine functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis or reduction. These reactions are facilitated by the molecular structure, which allows for easy access to the reactive sites.

Vergleich Mit ähnlichen Verbindungen

    Ethyl 4-bromobutanoate: Similar in structure but lacks the ethyl group on the butanoate chain.

    Ethyl 2-bromo-2-ethylbutanoate: Similar but with the bromine atom on the second carbon.

    Ethyl 4-chloro-2-ethylbutanoate: Similar but with a chlorine atom instead of bromine.

Uniqueness: Ethyl 4-bromo-2-ethylbutanoate is unique due to the specific positioning of the bromine and ethyl groups, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in specific synthetic applications where such reactivity is desired.

Eigenschaften

Molekularformel

C8H15BrO2

Molekulargewicht

223.11 g/mol

IUPAC-Name

ethyl 4-bromo-2-ethylbutanoate

InChI

InChI=1S/C8H15BrO2/c1-3-7(5-6-9)8(10)11-4-2/h7H,3-6H2,1-2H3

InChI-Schlüssel

OWDKDAYLUVPEFK-UHFFFAOYSA-N

Kanonische SMILES

CCC(CCBr)C(=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.